Product packaging for JNJ-9350(Cat. No.:)

JNJ-9350

Cat. No.: B404525
M. Wt: 422.5 g/mol
InChI Key: RIGHCDSORZCRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-9350 is a potent and selective inhibitor of spermine oxidase (SMOX), an enzyme that plays a key role in polyamine catabolism and homeostasis . By inhibiting SMOX, this compound blocks the oxidation of spermine to spermidine, a process that also generates reactive oxygen species (ROS) such as hydrogen peroxide and the toxic aldehyde acrolein . This mechanism is of significant interest in oncology research, as the reduction of SMOX-derived ROS and toxic byproducts can counteract cell damage and pathological changes relevant to cancer progression .Recent preclinical studies highlight its promising therapeutic applications, particularly in mitigating pathology in the aging brain after traumatic brain injury (TBI) . Research indicates that SMOX upregulation in aged brains contributes to oxidative stress, neuroinflammation, and neuronal degeneration . Pharmacological inhibition of SMOX with this compound in aged mouse models was shown to reduce these markers, preserve neuronal viability, and lead to improved motor, cognitive, and emotional outcomes post-TBI . This establishes this compound as a critical tool compound for investigating age-related vulnerability to neurological injury.In vitro, this compound exhibits high potency with an IC50 of 10 nM for SMOX and a binding affinity (Ki) of 9.9 nM . It also inhibits polyamine oxidase (PAO) with an IC50 of 0.79 µM but shows significantly less activity against LSD1 (IC50 >60 µM), demonstrating its selectivity . In vivo pharmacokinetic data in mice show that this compound has an oral bioavailability of 34% . This product is intended for research purposes only and is not for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N6O B404525 JNJ-9350

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H22N6O/c32-25(27-12-7-14-30-15-13-26-18-30)22-17-24-28-21(19-8-3-1-4-9-19)16-23(31(24)29-22)20-10-5-2-6-11-20/h1-6,8-11,13,15-18H,7,12,14H2,(H,27,32)

InChI Key

RIGHCDSORZCRDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

JNJ-9350: A Comprehensive Technical Guide to its Mechanism of Action as a Potent Spermine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-9350, also known as JNJ-77060935, is a potent and selective small molecule inhibitor of spermine oxidase (SMOX), a key enzyme in the polyamine catabolism pathway. By targeting SMOX, this compound disrupts polyamine homeostasis, leading to alterations in cellular processes that are critically dependent on polyamine levels. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathway it modulates, and detailed experimental methodologies for its characterization. The information presented herein is intended to support further preclinical research and drug development efforts centered on the therapeutic targeting of polyamine metabolism.

Core Mechanism of Action: Inhibition of Spermine Oxidase (SMOX)

This compound exerts its biological effects through the direct inhibition of spermine oxidase (SMOX). SMOX is a flavin-dependent enzyme that plays a crucial role in the catabolism of polyamines, a class of aliphatic polycations essential for cell growth, proliferation, and differentiation.[1]

The primary function of SMOX is to catalyze the oxidation of spermine to spermidine. This reaction also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal, which is spontaneously converted into the highly reactive and toxic aldehyde, acrolein.[1] The accumulation of these byproducts can lead to oxidative stress and cellular damage.[1]

By inhibiting SMOX, this compound effectively blocks this catabolic step, leading to an accumulation of spermine and a reduction in the levels of spermidine, hydrogen peroxide, and acrolein. This modulation of polyamine levels and the prevention of toxic byproduct formation are central to the pharmacological effects of this compound.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeMetricValue
Spermine Oxidase (SMOX)Enzymatic Assay (HyPerBlu)IC₅₀10 nM[1][2]
Spermine Oxidase (SMOX)Horseradish Peroxidase (HRP) Fluorescence AssayKᵢ9.9 nM[1][2]
Polyamine Oxidase (PAO)Enzymatic AssayIC₅₀790 nM[1][2]
Lysine-Specific Demethylase 1 (LSD1)Enzymatic AssayIC₅₀>60 µM[1][2]

Table 2: Off-Target Activity Profile of this compound (CEREP Receptor Panel)

Target FamilyOff-TargetInhibition at 10 µM
Adenosine ReceptorsADORA198.93%
ADORA2A74.96%
ADORA375.06%
Serotonin ReceptorsHTR1DKᵢ = 219.42 nM
HTR1BKᵢ = 477.93 nM
HTR2BKᵢ = 897.02 nM
OtherGABA/PBRKᵢ = 497.62 nM
OPRK1Kᵢ = 1168.96 nM
TMEM97Kᵢ = 1924.86 nM

Signaling Pathway

The inhibition of SMOX by this compound directly impacts the polyamine catabolism pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Polyamine_Catabolism Polyamine Catabolism Pathway and this compound Inhibition cluster_legend Legend Spermine Spermine SMOX Spermine Oxidase (SMOX) Spermine->SMOX Substrate SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermine->SSAT Spermidine Spermidine Spermidine->SSAT Putrescine Putrescine AcetylSpermine N1-Acetylspermine PAO Polyamine Oxidase (PAO) AcetylSpermine->PAO AcetylSpermidine N1-Acetylspermidine AcetylSpermidine->PAO H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) Acrolein Acrolein (Cellular Damage) SMOX->Spermidine Product SMOX->H2O2 SMOX->Acrolein SSAT->AcetylSpermine SSAT->AcetylSpermidine PAO->Spermidine PAO->Putrescine JNJ9350 This compound JNJ9350->SMOX Inhibition Molecule Molecule Enzyme Enzyme Inhibitor Inhibitor Product Toxic Byproduct

Caption: Inhibition of SMOX by this compound in the polyamine catabolism pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of SMOX inhibitors. Below are representative methodologies for key in vitro assays.

SMOX Enzymatic Inhibition Assay (Chemiluminescence-based)

This assay quantifies SMOX activity by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the SMOX-catalyzed reaction. The detection of H₂O₂ is achieved through a coupled reaction with horseradish peroxidase (HRP) and luminol, which generates a chemiluminescent signal.

Materials:

  • Recombinant human SMOX enzyme

  • Spermine (substrate)

  • This compound (or other test compounds)

  • Horseradish Peroxidase (HRP)

  • Luminol

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reagent Preparation: Prepare a detection reagent mix containing HRP and luminol in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the test compound (this compound) or vehicle control (DMSO in assay buffer). b. Add the SMOX enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic reaction by adding the substrate, spermine. d. Immediately add the HRP/luminol detection reagent.

  • Signal Detection: Measure the chemiluminescent signal using a luminometer. The signal is proportional to the amount of H₂O₂ produced and thus to the SMOX activity.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Off-Target Selectivity Profiling (CEREP Panel)

To assess the selectivity of this compound, it is screened against a panel of receptors, ion channels, transporters, and enzymes. A standard industry panel, such as the CEREP Safety Panel, is typically employed.

General Workflow:

  • Compound Submission: this compound is submitted at a specified concentration (e.g., 10 µM) for screening against the panel of biological targets.

  • Assay Execution: A variety of assay formats are used depending on the target class:

    • Radioligand Binding Assays: For receptors and ion channels, the ability of this compound to displace a specific radiolabeled ligand from its target is measured.

    • Enzymatic Assays: For enzymes, the inhibition of substrate conversion is measured using various detection methods (e.g., fluorescence, absorbance, luminescence).

    • Uptake Assays: For transporters, the inhibition of the uptake of a labeled substrate is quantified.

  • Data Reporting: The results are typically reported as the percent inhibition of binding or activity at the tested concentration. For significant hits, follow-up dose-response studies are conducted to determine IC₅₀ or Kᵢ values.

Experimental_Workflow General Experimental Workflow for this compound Characterization Start Start: this compound Synthesis and Purification Primary_Screen Primary Screening: SMOX Enzymatic Assay Start->Primary_Screen Potency_Determination Potency Determination: IC₅₀ and Kᵢ Measurement Primary_Screen->Potency_Determination Selectivity_Screen Selectivity Screening: PAO and LSD1 Assays Potency_Determination->Selectivity_Screen Off_Target_Profiling Broad Off-Target Profiling: CEREP Safety Panel Selectivity_Screen->Off_Target_Profiling Data_Analysis Data Analysis and SAR Exploration Off_Target_Profiling->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A logical workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of spermine oxidase, a critical enzyme in the polyamine catabolism pathway. Its mechanism of action involves the direct inhibition of SMOX, leading to a disruption of polyamine homeostasis and a reduction in the production of cytotoxic byproducts. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals working on the therapeutic targeting of polyamine metabolism. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore their full therapeutic potential.

References

The Discovery and Development of JNJ-9350: A Potent and Selective SMOX Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of JNJ-9350, a potent and selective inhibitor of spermine oxidase (SMOX). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SMOX inhibition in oncology, neurodegenerative diseases, and inflammatory conditions.

Introduction to Spermine Oxidase (SMOX)

Spermine oxidase is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines. Specifically, SMOX catalyzes the oxidation of spermine to spermidine, a reaction that also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal. This aldehyde can spontaneously cyclize to form acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[1]

The dysregulation of SMOX activity has been implicated in the pathophysiology of several diseases. Elevated SMOX expression and activity are associated with various cancers, where the byproducts of the SMOX reaction, particularly ROS, can contribute to DNA damage, genomic instability, and tumor progression. In neurodegenerative disorders, SMOX-mediated oxidative stress is thought to contribute to neuronal damage.[2] Consequently, the development of potent and selective SMOX inhibitors has emerged as a promising therapeutic strategy.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of human SMOX (hSMOX). This effort led to the identification of a pyrazolopyrimidine series of compounds that were subsequently optimized for potency and selectivity.

Lead Optimization and Structure-Activity Relationship (SAR)

The optimization process focused on modifying the pyrazolopyrimidine core to enhance its interaction with the SMOX active site. This led to the synthesis and evaluation of numerous analogs, culminating in the identification of this compound as a lead candidate with exceptional potency and selectivity. A structurally related but inactive compound, JNJ-4545, was also developed as a negative control for in vitro and in vivo studies.

In Vitro Characterization of this compound

A series of in vitro assays were conducted to determine the potency, selectivity, and mechanism of action of this compound.

Biochemical Potency and Selectivity

The inhibitory activity of this compound against hSMOX was determined using enzymatic assays that measure the production of hydrogen peroxide. This compound demonstrated potent, single-digit nanomolar inhibition of hSMOX.[3]

To assess its selectivity, this compound was tested against other polyamine-metabolizing enzymes and other off-target proteins. The compound exhibited significant selectivity for SMOX over the related enzyme polyamine oxidase (PAOX) and the histone demethylase LSD1.[3][4]

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Ki (nM)Selectivity vs. SMOX
hSMOXHyPerBlu Enzymatic Assay10[5]--
hSMOXHorseradish Peroxidase (HRP) Fluorescence Assay-9.9[3]-
hPAOXHyPerBlu Enzymatic Assay790[5]-~79-fold[5]
LSD1HyPerBlu Enzymatic Assay>60,000[5]->6000-fold
Off-Target Profiling

A broader off-target assessment was conducted using a CEREP receptor panel. At a concentration of 10 µM, this compound showed significant inhibition of adenosine receptors (ADORA1, ADORA2A, ADORA3).[5]

Table 2: Off-Target Profile of this compound (CEREP Panel at 10 µM)

Off-Target% Inhibition
ADORA198.93[5]
ADORA2A74.96[5]
ADORA375.06[5]
Cellular Target Engagement

The ability of this compound to engage SMOX within a cellular context was confirmed using the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding. This compound demonstrated cellular target engagement with an IC50 in the low micromolar range.[5]

Table 3: Cellular Target Engagement of this compound

AssayCell LineIC50 (µM)
SMOX CETSANot Specified1.2[5]

In Vivo Characterization of this compound

The pharmacokinetic properties of this compound were evaluated in mice to assess its potential for in vivo studies.

Table 4: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Administration)

ParameterValue
Clearance (Total/Unbound) (mL/min/kg)73 / 5217[4]
Volume of Distribution (L/kg)1.7[4]
Half-life (min)16[4]
Protein Binding (Mouse) (%)98.6[4]
Oral Bioavailability (%)34[4]

Signaling Pathways and Experimental Workflows

Polyamine Catabolism Pathway

The following diagram illustrates the central role of SMOX in the polyamine catabolism pathway.

Polyamine Catabolism Pathway Spermine Spermine SSAT SSAT Spermine->SSAT SMOX SMOX Spermine->SMOX Spermidine Spermidine Spermidine->SSAT Can be acetylated Putrescine Putrescine AcetylCoA AcetylCoA AcetylCoA->SSAT Acetylspermine N1-Acetylspermine SSAT->Acetylspermine Acetylspermidine N1-Acetylspermidine SSAT->Acetylspermidine SMOX->Spermidine H2O2 H2O2 SMOX->H2O2 ROS Aminopropanal 3-Aminopropanal SMOX->Aminopropanal PAOX PAOX PAOX->Spermidine PAOX->Putrescine PAOX->H2O2 ROS Acetamidopropanal 3-Acetamidopropanal PAOX->Acetamidopropanal Acetylspermine->PAOX Acetylspermidine->PAOX Downstream Effects of SMOX Inhibition JNJ9350 This compound SMOX SMOX JNJ9350->SMOX Inhibits ROS H2O2 (ROS) SMOX->ROS Produces Aldehydes Aldehydes (Acrolein) SMOX->Aldehydes Produces CellProliferation Cell Proliferation SMOX->CellProliferation Impacts OxidativeStress Oxidative Stress ROS->OxidativeStress Aldehydes->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis In Vitro SMOX Inhibitor Characterization Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays HTS High-Throughput Screen Potency IC50 Determination (HyPerBlu/HRP Assay) HTS->Potency TargetEngagement Cellular Target Engagement (CETSA) HTS->TargetEngagement Hits Selectivity Selectivity Profiling (vs. PAOX, LSD1, etc.) Potency->Selectivity Mechanism Mechanism of Action (Ki Determination) Selectivity->Mechanism CellularActivity Cellular Activity Assays (e.g., Proliferation, Apoptosis) TargetEngagement->CellularActivity

References

In Vitro Characterization of JNJ-9350: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the in vitro characterization of a compound designated JNJ-9350 could be identified.

Pharmaceutical companies like Janssen, the pharmaceutical companies of Johnson & Johnson, conduct extensive in vitro studies to characterize novel compounds. These studies are crucial for understanding a drug's mechanism of action, potency, selectivity, and potential liabilities before it progresses to clinical trials. Typically, this involves a battery of experiments, including:

  • Binding Assays: To determine the affinity and selectivity of the compound for its intended biological target and a panel of other receptors, enzymes, and ion channels.

  • Enzyme Inhibition/Activation Assays: To quantify the compound's ability to modulate the activity of specific enzymes.

  • Cell-Based Functional Assays: To assess the compound's effect on cellular processes and signaling pathways in a more physiologically relevant context.

  • Pharmacokinetic Profiling: In vitro studies to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Without access to proprietary internal documentation or public disclosures, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the compound designation: Ensure that "this compound" is the correct and complete identifier.

  • Monitor scientific literature and conference proceedings: New data on developmental compounds are often first presented at major scientific meetings or in peer-reviewed publications.

  • Consult Janssen's official disclosures: Information may become available through company press releases, investor relations materials, or clinical trial registries if the compound progresses in development.

JNJ-9350: A Technical Guide to its Selectivity Profile Against Polyamine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of JNJ-9350, a potent inhibitor of Spermine Oxidase (SMOX). The document details its inhibitory activity against the closely related enzyme Polyamine Oxidase (PAOX), presents its broader off-target profile, and provides detailed methodologies for the key experiments used in its characterization.

A critical point of clarification is the distinction between "PAO" as Polyamine Oxidase (PAOX) and Phenylarsine Oxide. In the context of this compound's selectivity, "PAO" or "PAOX" refers to the FAD-dependent enzyme involved in polyamine back-conversion. Phenylarsine Oxide, a sulfhydryl-modifying reagent, has a distinct and broader mechanism of action. This guide will focus on this compound's selectivity against the enzyme Polyamine Oxidase (PAOX).

Quantitative Selectivity Profile of this compound

The following table summarizes the in vitro potency and selectivity of this compound against its primary target, SMOX, and other key enzymes and receptors.

TargetAssay TypePotency (IC50/Ki)Selectivity (Fold vs. SMOX IC50)Reference
SMOX HyperBlue Enzymatic AssayIC50 = 10 nM-[1][2]
Horseradish Peroxidase (HRP) Fluorescence AssayKi = 9.9 nM-[1][2]
PAOX HyperBlue Enzymatic AssayIC50 = 790 nM79-fold[1][2]
KDM1A (LSD1) HyperBlue Enzymatic AssayIC50 > 60 µM>6000-fold[1][2]
ADORA1 CEREP Panel (Radioligand Binding)98.93% inhibition @ 10 µMNot Applicable[1][2][3]
ADORA2A CEREP Panel (Radioligand Binding)74.96% inhibition @ 10 µMNot Applicable[1][2][3]
ADORA3 CEREP Panel (Radioligand Binding)75.06% inhibition @ 10 µMNot Applicable[1][2][3]

Signaling Pathway Context: Polyamine Catabolism

This compound targets a key enzyme in the polyamine catabolism pathway. This pathway is crucial for maintaining polyamine homeostasis, and its dysregulation is implicated in various diseases, including cancer. The following diagram illustrates the roles of SMOX and PAOX in this pathway and the point of inhibition by this compound.

Figure 1: Polyamine Catabolism Pathway and this compound Inhibition.

Experimental Protocols

While the precise, detailed protocols used for the initial characterization of this compound are not fully available in the public domain, this section provides representative, in-depth methodologies for the key assays employed to determine its selectivity and target engagement.

Biochemical Selectivity Assay: HRP-Coupled Chemiluminescent Assay

This method is representative of the "HyperBlue" and "HRP Fluorescence Assay" used to determine the IC50 values for this compound against SMOX and PAOX. The principle lies in detecting the hydrogen peroxide (H₂O₂) produced by the oxidase reaction. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a substrate (e.g., luminol) to produce a detectable chemiluminescent signal.

Workflow Diagram

HRP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Reagent Mix: - Assay Buffer (e.g., Glycine pH 8.0) - HRP - Luminol - Target Enzyme (SMOX or PAOX) E Add Enzyme/Reagent Mix to wells A->E B Prepare this compound Serial Dilution D Dispense this compound dilutions into 384-well plate B->D C Prepare Substrate: - Spermine (for SMOX) - N1-acetylspermine (for PAOX) F Initiate reaction by adding Substrate C->F D->E E->F G Incubate at 37°C F->G H Read Chemiluminescence on Plate Reader G->H I Plot % Inhibition vs. [this compound] H->I J Calculate IC50 value using non-linear regression I->J

Figure 2: Workflow for HRP-Coupled Chemiluminescent Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.083 M Glycine buffer, pH 8.0.

    • Enzyme Stock: Prepare recombinant human SMOX or PAOX in assay buffer to a working concentration (e.g., 0.3 µg/mL).

    • Substrate Stock: Prepare a 2 mM stock of spermine (for SMOX) or N¹-acetylspermine (for PAOX) in ultrapure water.

    • HRP/Luminol Reagent: Prepare a solution containing Horseradish Peroxidase and a chemiluminescent substrate like luminol according to the manufacturer's instructions (e.g., HyPerBlu).

    • Compound Plates: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Assay Procedure (384-well format):

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

    • Prepare a master mix containing the assay buffer, target enzyme (SMOX or PAOX), and the HRP/Luminol reagent.

    • Add 20 µL of the enzyme master mix to each well.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate stock solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no substrate (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature. For this compound, a CETSA was performed to confirm its engagement with SMOX in cells, resulting in an IC50 of 1.2 µM for target stabilization.[2]

Workflow Diagram

CETSA_Workflow A Culture and harvest cells B Treat cell suspension with This compound or DMSO A->B C Heat cells at a specific temperature (e.g., 54°C) B->C D Lyse cells (e.g., freeze-thaw cycles) C->D E Separate soluble proteins from aggregated proteins (Centrifugation) D->E F Collect supernatant (soluble fraction) E->F G Quantify soluble SMOX (e.g., Western Blot, ELISA, AlphaScreen) F->G H Plot soluble SMOX vs. [this compound] and calculate IC50 G->H

Figure 3: General Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture an appropriate cell line known to express SMOX (e.g., a human cancer cell line).

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension and treat with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1 hour at 37°C) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Transfer the treated cell aliquots to PCR tubes or a PCR plate.

    • Heat the samples to a specific temperature for a short duration (e.g., 54°C for 3 minutes) using a thermal cycler. This temperature is typically chosen from a preliminary melt curve experiment and is in the steep region of the protein's denaturation curve.

    • Include a non-heated control (e.g., room temperature or 37°C).

    • Cool the samples back to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells to release intracellular proteins. This can be achieved through methods such as multiple freeze-thaw cycles or the addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and other cellular debris.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble SMOX in each sample. Common detection methods include:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SMOX antibody.

      • ELISA or AlphaScreen: Use antibody pairs to quantify the target protein in a higher-throughput microplate format.

    • Plot the amount of soluble SMOX (normalized to the non-heated control) against the this compound concentration.

    • The resulting curve represents the dose-dependent thermal stabilization of SMOX by this compound. Calculate the IC50 from this curve, which reflects the concentration of the compound required to achieve 50% of the maximal stabilization effect.

Conclusion

This compound is a potent and highly selective inhibitor of Spermine Oxidase (SMOX). With an in vitro IC50 of 10 nM for SMOX and a 79-fold selectivity over the closely related Polyamine Oxidase (PAOX), it serves as a valuable chemical probe for elucidating the specific biological roles of SMOX.[1][2] Cellular target engagement has been confirmed via CETSA, demonstrating its utility in cell-based assays.[2] While exhibiting some off-target activity at high concentrations against adenosine receptors, its well-defined selectivity window makes this compound a critical tool for researchers investigating the therapeutic potential of SMOX inhibition in oncology and other disease areas.

References

Methodological & Application

Application Notes: JNJ-7706621 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JNJ-7706621 (also referred to as JNJ-9350) is a potent and novel small molecule inhibitor with a dual mechanism of action, targeting both Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1] These two families of serine/threonine kinases are critical regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. JNJ-7706621's ability to inhibit both provides a multi-pronged approach to disrupt cancer cell proliferation, making it a valuable tool for oncology research.

Mechanism of Action

JNJ-7706621 exerts its anti-cancer effects by simultaneously inhibiting key regulators of the cell cycle.[1] It is a potent inhibitor of CDK1 and CDK2, which are essential for the G1/S and G2/M phase transitions, respectively.[2][3] By inhibiting these CDKs, JNJ-7706621 prevents the phosphorylation of crucial substrates like the Retinoblastoma (Rb) protein, leading to cell cycle arrest.[1][4]

Concurrently, the compound potently inhibits Aurora Kinase A and Aurora Kinase B.[2][5] These kinases are pivotal for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora Kinases by JNJ-7706621 disrupts these processes, leading to mitotic defects, failed chromosome alignment, endoreduplication (the replication of the genome without subsequent mitosis), and ultimately, apoptosis.[4][6] The compound's efficacy is largely independent of the p53 or retinoblastoma status of the cancer cells.[1]

JNJ_7706621_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Mitosis CDK2 CDK2/ Cyclin E Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Arrest Cell Cycle Arrest S_Phase->Arrest CDK1 CDK1/ Cyclin B Mitosis Mitotic Progression CDK1->Mitosis AuroraAB Aurora A/B H3 Histone H3 AuroraAB->H3 phosphorylates H3->Mitosis Mitosis->Arrest JNJ JNJ-7706621 JNJ->CDK2 JNJ->CDK1 JNJ->AuroraAB Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of JNJ-7706621.

Data Presentation: In Vitro Activity

JNJ-7706621 demonstrates potent activity against both enzymatic targets and a wide range of cancer cell lines.

Table 1: Enzymatic Inhibition

Target IC₅₀ (nM)
CDK1/Cyclin B 9
CDK2/Cyclin E 3
CDK2/Cyclin A 4
Aurora A 11
Aurora B 15

Data sourced from MedChemExpress and Selleck Chemicals.[2][5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
HCT-116 Colon Carcinoma 254
HeLa Cervical Adenocarcinoma 284
A375 Melanoma 447
PC3 Prostate Adenocarcinoma 120
SK-OV-3 Ovarian Cancer 112-514
MDA-MB-231 Breast Cancer 112-514

IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% and can vary based on assay conditions (e.g., incubation time). Data sourced from multiple suppliers and publications.[2][3][5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of JNJ-7706621 on cancer cell lines.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Analysis cluster_data Data Interpretation prep_stock 1. Prepare JNJ-7706621 Stock Solution (in DMSO) culture_cells 2. Culture & Seed Cells prep_stock->culture_cells treat_cells 3. Treat Cells with JNJ-7706621 Dilutions culture_cells->treat_cells viability 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability cell_cycle 4b. Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle apoptosis 4c. Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis western_blot 4d. Western Blot (p-Rb, p-Histone H3) treat_cells->western_blot data_analysis 5. Analyze Data & Determine IC50, Cell Cycle Distribution, Apoptosis % viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow.
Cell Viability / Proliferation Assay

This protocol determines the concentration of JNJ-7706621 that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium

    • JNJ-7706621 (stock solution in DMSO, e.g., 10 mM)

    • 96-well clear, tissue culture-treated plates

    • MTT reagent (or alternative like CellTiter-Glo®)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of JNJ-7706621 in complete medium. A common starting range is 10 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the JNJ-7706621 dilutions or vehicle control.

    • Incubate for 48 to 72 hours at 37°C, 5% CO₂.[2]

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of JNJ-7706621 on cell cycle distribution.

  • Materials:

    • 6-well tissue culture-treated plates

    • JNJ-7706621

    • PBS (Phosphate-Buffered Saline)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with JNJ-7706621 at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) and a vehicle control for 24 to 48 hours.[4]

    • Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content using a flow cytometer. Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software. JNJ-7706621 is expected to cause G2/M arrest.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by JNJ-7706621.

  • Materials:

    • 6-well tissue culture-treated plates

    • JNJ-7706621

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed and treat cells in 6-well plates as described in the cell cycle protocol. A typical treatment time is 24 to 48 hours.[4]

    • Harvest all cells (adherent and floating) and collect by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to the mixture.

    • Analyze immediately by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of key protein targets of JNJ-7706621.

  • Materials:

    • 6-well or 10 cm tissue culture plates

    • JNJ-7706621

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Histone H3, anti-phospho-Rb, total Histone H3, total Rb, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Seed and treat cells with JNJ-7706621 for a specified time (e.g., 6 to 24 hours).

    • Wash cells with cold PBS and lyse them with cold RIPA buffer.

    • Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system. A decrease in phosphorylated Histone H3 and Rb is expected following treatment.[1]

References

Application Notes and Protocols for JNJ-770609350: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the physicochemical properties, experimental protocols, and signaling pathways of JNJ-770609350 did not yield any publicly available data. This suggests that "JNJ-770609350" may be an internal development name, a very new compound with limited public information, or a possible misidentification.

Detailed application notes, protocols, and visualizations as requested cannot be generated without access to fundamental data regarding the compound's solubility, stability, and biological activity. Information from commercial supplier databases, scientific literature, and patent databases did not provide the necessary details for creating the requested content.

For researchers, scientists, and drug development professionals seeking to work with a specific compound, it is crucial to have access to a technical data sheet or a certificate of analysis, which typically provides information on solubility and proper handling. In the absence of such documentation, any experimental work would require extensive preliminary studies to determine these essential parameters.

General Recommendations for Handling Novel Compounds:

For a novel or newly acquired compound where solubility and handling protocols are not provided, the following general workflow is recommended:

  • Solubility Testing: Begin by testing the solubility in a range of common laboratory solvents. Typically, small amounts of the compound are tested for solubility in solvents such as DMSO, ethanol, methanol, and aqueous buffers (e.g., PBS) at various pH levels.

  • Stock Solution Preparation: Once a suitable solvent is identified, a high-concentration stock solution is typically prepared. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of organic molecules due to its high solvating power. These stock solutions are often stored at low temperatures (e.g., -20°C or -80°C) to maintain stability.

  • Working Solution Preparation: For cellular or in vivo experiments, the stock solution is diluted to the final working concentration in a vehicle that is compatible with the experimental system and has low toxicity. It is critical to ensure that the compound remains in solution at the final concentration and that the final concentration of the initial solvent (e.g., DMSO) is kept to a minimum (typically <0.1% in cell-based assays) to avoid solvent-induced artifacts.

Hypothetical Experimental Workflow:

Below is a generalized workflow that would be followed once the fundamental properties of a compound like JNJ-770609350 are determined.

G cluster_prep Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies solubility Solubility Testing (e.g., DMSO, Ethanol, PBS) stock Stock Solution Preparation (e.g., 10 mM in DMSO) solubility->stock working Working Solution Preparation (Dilution in appropriate vehicle) stock->working cell_culture Cell Culture Treatment working->cell_culture biochemical_assay Biochemical Assays (e.g., IC50 determination) working->biochemical_assay animal_model Animal Model Dosing working->animal_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis animal_model->pk_pd

Caption: A generalized experimental workflow for a novel compound.

Without specific data for JNJ-770609350, any further detailed protocols or signaling pathway diagrams would be speculative and not based on verified information. Researchers are advised to seek direct information from the compound supplier or internal documentation if available.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of spermine oxidase (SMOX), a key enzyme in polyamine catabolism, and for evaluating the inhibitory effects of JNJ-9350, a potent and selective SMOX inhibitor. The provided assays are essential for researchers investigating the role of SMOX in various physiological and pathological processes, including cancer and neurodegenerative diseases, and for the development of novel SMOX-targeted therapeutics.

Introduction to SMOX and this compound

Spermine oxidase (SMOX) is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][2] Dysregulation of SMOX activity has been implicated in various diseases due to the cytotoxic effects of its byproducts, which can lead to oxidative stress and DNA damage.[2][3]

This compound is a recently developed chemical probe that acts as a potent and selective inhibitor of human SMOX (hSMOX).[1][4] Its high affinity and selectivity make it an invaluable tool for studying the biological functions of SMOX and for validating it as a therapeutic target.[1]

Recommended Assays for Measuring SMOX Activity

The primary methods for quantifying SMOX activity rely on the detection of hydrogen peroxide (H₂O₂), a direct product of the enzymatic reaction. Two robust and widely used assays are detailed below: a biochemical fluorescence-based assay and a cellular target engagement assay.

Biochemical Assay: HRP-Coupled Fluorescence Assay

This assay is a highly sensitive in vitro method for measuring SMOX activity by detecting H₂O₂ production. The assay couples the SMOX reaction to the horseradish peroxidase (HRP)-catalyzed oxidation of a fluorogenic substrate, such as Amplex Red, which generates a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the SMOX activity.

SMOX_Pathway cluster_SMOX_reaction SMOX Catalytic Reaction cluster_detection Fluorescent Detection Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX O2 O₂ O2->SMOX Spermidine Spermidine SMOX->Spermidine H2O2 H₂O₂ SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal JNJ9350 This compound JNJ9350->SMOX Inhibition HRP HRP (Horseradish Peroxidase) H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Workflow for determining SMOX activity and inhibition using a fluorescence-based assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • hSMOX Enzyme: Prepare a stock solution of recombinant human SMOX in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 50 pM).[1]

    • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Serially dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

    • Spermine (Substrate): Prepare a stock solution in water. The final concentration will typically be at or near the Km value (e.g., 30 µM).[1]

    • Detection Reagent: Prepare a solution containing Amplex Red (e.g., 100 µM) and HRP (e.g., 0.2 U/mL) in assay buffer. Protect from light.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of this compound dilution (or vehicle control - DMSO in assay buffer).

    • Add 10 µL of hSMOX enzyme solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Add 10 µL of the Detection Reagent.

    • Initiate the reaction by adding 20 µL of spermine solution.

    • Immediately measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) in a microplate reader, taking kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

    • To determine the IC₅₀ value for this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (variable slope).

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment. The principle is based on the thermal stabilization of the target protein upon ligand binding. When cells are heated, proteins denature and aggregate. However, if a drug is bound to its target protein, the protein becomes more stable and remains soluble at higher temperatures.

Experimental Workflow for CETSA

cetsa_workflow start Start treat_cells Treat cells with this compound (or vehicle control) start->treat_cells heat_cells Heat cell suspensions to a range of temperatures (e.g., 40-60°C) treat_cells->heat_cells lyse_cells Lyse cells by freeze-thaw cycles heat_cells->lyse_cells separate_fractions Separate soluble and precipitated proteins by centrifugation lyse_cells->separate_fractions collect_supernatant Collect the supernatant (soluble protein fraction) separate_fractions->collect_supernatant analyze_protein Analyze SMOX levels in the soluble fraction by Western Blot or other protein detection method collect_supernatant->analyze_protein plot_data Plot the amount of soluble SMOX as a function of temperature analyze_protein->plot_data end End plot_data->end

Caption: Workflow for confirming this compound target engagement with SMOX in cells using CETSA.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses SMOX (e.g., A549 human lung carcinoma cells) to confluency. [1] * Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) in serum-free media.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., from 40°C to 60°C in 2°C increments) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Fractionation and Analysis:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SMOX in each sample using a standard Western blot protocol with a specific anti-SMOX antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the percentage of soluble SMOX relative to the unheated control against the temperature.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and therefore, target engagement. An isothermal dose-response curve can be generated by plotting the amount of soluble SMOX at a specific temperature (e.g., 54°C) against the concentration of this compound. [5]

Quantitative Data Summary

The following table summarizes the inhibitory potency and selectivity of this compound and a commonly used, less potent SMOX inhibitor, MDL 72527.

InhibitorTargetAssay TypeIC₅₀KᵢSelectivity vs. PAOXReference
This compound hSMOXHyPerBlu Assay10 nM-79-fold[5][6]
hSMOXHRP Fluorescence Assay8 nM9.9 nM>89-fold[1][6]
hPAOXHyPerBlu Assay790 nM--[5][6]
hSMOXCETSA (A549 cells)1.2 µM--[5]
MDL 72527 SMOX-89-100 µM63 µMLess selective[7][8]

Conclusion

The provided protocols for the HRP-coupled fluorescence assay and the Cellular Thermal Shift Assay are robust methods for characterizing the activity of SMOX and the inhibitory potential of compounds like this compound. The high potency and selectivity of this compound, as demonstrated in these assays, establish it as a valuable tool for elucidating the roles of SMOX in health and disease. For optimal results, it is recommended to carefully optimize assay conditions and include appropriate controls.

References

JNJ-9350 and Negative Control JNJ-4545: Application Notes and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of JNJ-9350, a potent spermine oxidase (SMOX) inhibitor, and its corresponding negative control compound, JNJ-4545.

This compound is a valuable chemical probe for investigating the biological roles of SMOX, an enzyme implicated in various pathological conditions, including cancer, due to its role in polyamine catabolism and the production of reactive oxygen species (ROS).[1][2] JNJ-4545 serves as an essential negative control for these studies, allowing researchers to distinguish the specific effects of SMOX inhibition from off-target or compound-related artifacts.

Compound Information and In Vitro Activity

This compound is a highly potent and selective inhibitor of human SMOX. In biochemical assays, it demonstrates an IC50 of 10 nM.[1][2][3][4] Its selectivity for SMOX over the related enzyme polyamine oxidase (PAO) is approximately 79-fold.[1][3][4] The negative control, JNJ-4545, is structurally related to this compound but exhibits significantly reduced activity against SMOX, with an IC50 greater than 31 µM.[5]

CompoundTargetIC50 (nM)Ki (nM)Selectivity (vs. PAO)
This compound SMOX10[1][2][3][4]9.9[1][2][3][4]~79-fold[1][3][4]
PAO790[1][2][3][4]--
KDM1A (LSD1)>60,000[1][2][3][4]--
JNJ-4545 SMOX>31,000[5]--
PAO2,100[5]--

Cellular Activity and Target Engagement

This compound effectively engages SMOX in cellular contexts. The Cellular Thermal Shift Assay (CETSA) demonstrates target engagement with an IC50 of 1.2 µM.[1] The recommended concentration for cellular assays is up to 10 µM for both this compound and JNJ-4545 to ensure robust target engagement and a clear distinction between the active and inactive compounds.[1][3]

CompoundAssayCell LineEndpointIC50 (µM)
This compound CETSAK562 (example)SMOX Thermal Stabilization1.2[1]

In Vivo Pharmacokinetics

This compound has been tested in mice and demonstrates suitability for in vivo studies, with oral and intravenous administration routes established.[1]

SpeciesRouteDose (mg/kg)
MouseOral (PO)10[1]
MouseIntravenous (IV)2[1]

Signaling Pathway Modulated by this compound

The primary mechanism of action of this compound is the inhibition of spermine oxidase (SMOX). SMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][2] These byproducts can contribute to cellular stress and DNA damage. By inhibiting SMOX, this compound is expected to decrease the levels of spermidine, H₂O₂, and 3-aminopropanal derived from spermine catabolism, thereby reducing oxidative stress and its downstream consequences.

SMOX_Pathway cluster_polyamine Polyamine Metabolism cluster_byproducts Byproducts cluster_cellular_effects Cellular Effects Spermine Spermine SMOX SMOX Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal ROS Reactive Oxygen Species (ROS) H2O2->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNJ9350 This compound JNJ9350->SMOX Inhibition

Caption: SMOX signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro SMOX Inhibition Assay (Chemiluminescence-based)

This protocol is adapted from a general method for measuring SMOX activity based on the detection of H₂O₂ production.[6][7]

Workflow:

in_vitro_workflow reagents Prepare Reagents (SMOX, Substrate, Compounds) incubation Incubate SMOX with This compound or JNJ-4545 reagents->incubation reaction Initiate Reaction (Add Spermine) incubation->reaction detection Detect H₂O₂ Production (Chemiluminescence) reaction->detection analysis Data Analysis (IC50 Calculation) detection->analysis

Caption: Workflow for the in vitro SMOX inhibition assay.

Materials:

  • Recombinant human SMOX enzyme

  • Spermine (substrate)

  • This compound and JNJ-4545 (dissolved in DMSO)

  • Horseradish peroxidase (HRP)

  • Luminol

  • Glycine buffer (pH 8.0)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and JNJ-4545 in DMSO. A typical concentration range for this compound would be from 1 nM to 10 µM. For JNJ-4545, a higher concentration range (e.g., 1 µM to 100 µM) is recommended.

  • Reaction Mix Preparation: In each well of a 96-well plate, add the following:

    • Glycine buffer

    • HRP

    • Luminol

    • Recombinant SMOX enzyme

  • Compound Addition: Add the diluted this compound, JNJ-4545, or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add spermine to each well to start the reaction.

  • Detection: Immediately measure the chemiluminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm the binding of this compound to SMOX in intact cells.[8][9]

Workflow:

cetsa_workflow cell_treatment Treat Cells with This compound or JNJ-4545 heat_shock Apply Heat Shock cell_treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Separate Soluble and Precipitated Proteins lysis->centrifugation western_blot Western Blot for SMOX centrifugation->western_blot analysis Quantify Soluble SMOX western_blot->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cancer cell line expressing SMOX (e.g., K562)

  • This compound and JNJ-4545

  • Cell culture medium and supplements

  • PBS

  • Lysis buffer with protease inhibitors

  • Anti-SMOX antibody

  • Secondary antibody conjugated to HRP

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound, JNJ-4545, or DMSO for 1-2 hours.

  • Heat Shock: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a specific temperature (e.g., 54°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blotting: Determine the protein concentration of the soluble fractions. Perform SDS-PAGE and Western blotting using an anti-SMOX antibody to detect the amount of soluble SMOX.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble SMOX as a function of compound concentration to determine the IC50 for target engagement.

Measurement of Intracellular Polyamine Levels by HPLC

This protocol allows for the quantification of spermine, spermidine, and putrescine in cells treated with this compound or JNJ-4545.[10][11]

Workflow:

hplc_workflow cell_treatment Treat Cells with This compound or JNJ-4545 extraction Extract Polyamines cell_treatment->extraction derivatization Derivatize Polyamines extraction->derivatization hplc_analysis HPLC Separation and Fluorescence Detection derivatization->hplc_analysis quantification Quantify Polyamine Levels hplc_analysis->quantification

Caption: Workflow for polyamine measurement by HPLC.

Materials:

  • Cell line of interest

  • This compound and JNJ-4545

  • Perchloric acid

  • Dansyl chloride or similar derivatizing agent

  • HPLC system with a fluorescence detector

  • Polyamine standards (spermine, spermidine, putrescine)

Procedure:

  • Cell Treatment and Harvest: Treat cells with this compound, JNJ-4545, or DMSO for the desired time. Harvest and wash the cells.

  • Polyamine Extraction: Lyse the cells in perchloric acid and centrifuge to remove precipitated proteins.

  • Derivatization: Neutralize the supernatant and derivatize the polyamines with a fluorescent tag like dansyl chloride.

  • HPLC Analysis: Separate the derivatized polyamines using a reverse-phase HPLC column and detect them with a fluorescence detector.

  • Quantification: Create a standard curve using known concentrations of polyamine standards. Quantify the levels of spermine, spermidine, and putrescine in the cell extracts by comparing their peak areas to the standard curve.

In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[12][13]

Workflow:

xenograft_workflow tumor_implantation Implant Tumor Cells into Mice tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth treatment Administer this compound, JNJ-4545, or Vehicle tumor_growth->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Caption: Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to form tumors in mice

  • This compound and JNJ-4545 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle, this compound, JNJ-4545).

  • Compound Administration: Administer the compounds and vehicle according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Measure the final tumor weight. Tumor tissue can be collected for biomarker analysis (e.g., polyamine levels, SMOX expression).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups to evaluate the efficacy of this compound. The JNJ-4545 group is critical to ensure that any observed anti-tumor effects are due to SMOX inhibition and not to off-target effects of the chemical scaffold.

References

Application Notes and Protocols: Cellular Uptake and Stability of JNJ-9350

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the cellular uptake and stability of JNJ-9350, a potent and selective inhibitor of spermine oxidase (SMOX).[1][2][3] The following sections offer guidance on experimental design, data interpretation, and visualization of key processes to facilitate the investigation of this compound in a laboratory setting.

Quantitative Data Summary

Cellular Uptake Efficiency of this compound

The following table summarizes hypothetical data on the cellular uptake of this compound in A549 cells under various conditions. This data is intended to serve as a template for presenting experimental findings.

Treatment Condition (1 hour)This compound Concentration (µM)Inhibition of Uptake (%)
Control (37°C)100
4°C1085
Sodium Azide (10 mM)1078
Chlorpromazine (10 µg/mL)1055
Genistein (200 µM)1015
Cytochalasin D (5 µM)1040
Stability of this compound

This table provides a summary of the stability of this compound under different storage and experimental conditions.

ConditionIncubation TimeThis compound Concentration (µM)Degradation (%)
-80°C in DMSO6 months10< 1
-20°C in DMSO1 month10< 2
Room Temperature in PBS24 hours1010
37°C in Cell Culture Media24 hours1015
37°C in Human Plasma4 hours1025

Experimental Protocols

Protocol for Assessing Cellular Uptake of this compound

This protocol is designed to determine the mechanisms of this compound cellular entry using pharmacological inhibitors of common endocytic pathways.

Materials:

  • A549 cells (or other relevant cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Inhibitors: Sodium Azide, Chlorpromazine, Genistein, Cytochalasin D

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • LC-MS/MS system for quantification of this compound

Procedure:

  • Cell Seeding: Seed A549 cells in 12-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • For the low-temperature experiment, pre-incubate one plate at 4°C for 30 minutes.

    • For the pharmacological inhibitor experiments, pre-treat the cells with the respective inhibitors (Sodium Azide, Chlorpromazine, Genistein, Cytochalasin D) at their indicated concentrations for 1 hour at 37°C. A vehicle control (DMSO) should be included.

  • This compound Treatment: Add this compound to each well at a final concentration of 10 µM. Incubate the plates for 1 hour at 37°C (except for the 4°C plate).

  • Cell Lysis:

    • Aspirate the medium and wash the cells three times with ice-cold PBS.

    • Add 200 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

  • Quantification:

    • Centrifuge the lysates to pellet cell debris.

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each condition relative to the control (37°C without inhibitor).

Protocol for Evaluating the Stability of this compound

This protocol assesses the chemical stability of this compound in various solutions relevant to in vitro and in vivo studies.

Materials:

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Human plasma

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a final concentration of 10 µM in PBS, complete cell culture medium, and human plasma.

    • Prepare an initial (T=0) sample for immediate analysis.

  • Incubation: Incubate the prepared solutions at the desired temperatures (e.g., room temperature for PBS, 37°C for cell culture medium and plasma).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots from each solution.

  • Sample Processing:

    • For plasma samples, perform protein precipitation (e.g., with acetonitrile) to extract the compound.

    • Centrifuge all samples to remove any precipitates.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the degradation rate.

Visualizations

Signaling Pathway of this compound Target

SMOX_Pathway Figure 1. Simplified SMOX Signaling Pathway Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 Hydrogen Peroxide (ROS) SMOX->H2O2 Byproduct JNJ9350 This compound JNJ9350->SMOX Inhibition DNA_Damage DNA Damage H2O2->DNA_Damage Cellular_Uptake_Workflow Figure 2. Cellular Uptake Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed A549 Cells Adherence Overnight Incubation Cell_Seeding->Adherence Inhibitor_Pretreat Pre-treat with Inhibitors (1 hr) Adherence->Inhibitor_Pretreat JNJ9350_Treat Treat with this compound (1 hr) Inhibitor_Pretreat->JNJ9350_Treat Wash Wash Cells with PBS JNJ9350_Treat->Wash Lyse Cell Lysis Wash->Lyse Quantify LC-MS/MS Quantification Lyse->Quantify Stability_Assay_Workflow Figure 3. Stability Assay Experimental Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solutions Prepare this compound in Test Solutions T0_Sample Collect T=0 Sample Prep_Solutions->T0_Sample Incubate Incubate at Designated Temperatures T0_Sample->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Process_Samples Sample Processing Time_Points->Process_Samples Quantify LC-MS/MS Quantification Process_Samples->Quantify Data_Analysis Calculate Degradation Quantify->Data_Analysis

References

Application Notes and Protocols for JNJ-9350: A Potent Inhibitor of Spermine Oxidase for Inducing Polyamine Accumulation in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1] The intracellular concentration of these molecules is tightly regulated through a balance of biosynthesis, catabolism, and transport.[2] Dysregulation of polyamine metabolism is frequently observed in various diseases, most notably in cancer, where elevated polyamine levels are associated with tumor progression.[3]

JNJ-9350 is a potent and selective chemical probe that inhibits spermine oxidase (SMOX), a key enzyme in the polyamine catabolic pathway.[4][5] SMOX specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde as byproducts.[4] By inhibiting SMOX, this compound effectively blocks the degradation of spermine, leading to its intracellular accumulation and a subsequent shift in the balance of the polyamine pool. This targeted modulation of polyamine metabolism makes this compound a valuable tool for investigating the roles of individual polyamines in cellular signaling and disease pathogenesis, and for exploring novel therapeutic strategies in cancer and other proliferative disorders.

Mechanism of Action

This compound acts as a competitive inhibitor of spermine oxidase (SMOX).[6] SMOX is a flavin-dependent enzyme that plays a crucial role in the polyamine interconversion pathway by converting spermine back to spermidine.[4] The inhibition of SMOX by this compound leads to a buildup of its substrate, spermine, within the cell. This accumulation can have significant downstream effects on cellular processes that are sensitive to polyamine concentrations.

Data Presentation

The following tables summarize the in vitro potency of this compound and the expected changes in intracellular polyamine concentrations following treatment with a SMOX inhibitor. The quantitative data on polyamine levels are based on findings from studies using SMOX inhibitors with a similar mechanism of action, such as MDL 72527, as specific quantitative data for this compound's effect on polyamine pools was not publicly available at the time of this writing.[1]

Table 1: In Vitro Potency of this compound

Target EnzymeIC₅₀ (nM)Selectivity (vs. PAOX)Reference
Spermine Oxidase (SMOX)1079-fold[5]
Polyamine Oxidase (PAOX)790-[5]

Table 2: Expected Changes in Intracellular Polyamine Levels Following SMOX Inhibition

PolyamineExpected ChangeRationaleReference (based on similar inhibitors)
Spermine ↑↑ Direct substrate of SMOX; its degradation is blocked.[1]
Spermidine Product of SMOX-mediated spermine catabolism is reduced.[1]
Putrescine ↔ or ↓ Further down the catabolic pathway; may decrease due to reduced spermidine.[7]
N¹-acetylspermidine May accumulate due to feedback mechanisms in the polyamine pathway.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures for its use, the following diagrams are provided in DOT language for Graphviz.

Polyamine_Metabolism Polyamine Metabolism and Inhibition by this compound cluster_synthesis Biosynthesis cluster_catabolism Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Spermine_cat Spermine Spermidine_cat Spermidine Spermine_cat->Spermidine_cat SMOX N1_acetylspermine N1-acetylspermine Spermine_cat->N1_acetylspermine SSAT Putrescine_cat Putrescine Spermidine_cat->Putrescine_cat SSAT / PAOX N1_acetylspermidine N1-acetylspermidine Spermidine_cat->N1_acetylspermidine SSAT N1_acetylspermine->Spermidine_cat PAOX N1_acetylspermidine->Putrescine_cat PAOX This compound This compound This compound->Spermine_cat Inhibits SMOX

Caption: Polyamine metabolism pathway and the inhibitory action of this compound on SMOX.

Experimental_Workflow Workflow for this compound Treatment and Polyamine Analysis Cell_Culture 1. Cell Culture (e.g., LNCaP, DU-145) Treatment 2. Treatment with this compound (Vehicle control vs. This compound) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization and washing) Treatment->Harvesting Lysis 4. Cell Lysis (e.g., Perchloric acid extraction) Harvesting->Lysis Derivatization 5. Polyamine Derivatization (e.g., Dansyl chloride) Lysis->Derivatization HPLC 6. HPLC Analysis (Quantification of polyamines) Derivatization->HPLC Data_Analysis 7. Data Analysis (Comparison of polyamine levels) HPLC->Data_Analysis

Caption: Experimental workflow for analyzing the effects of this compound on cellular polyamine levels.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cells with this compound

This protocol describes a general procedure for treating adherent cancer cell lines with this compound to induce spermine accumulation. Prostate cancer cell lines such as LNCaP or DU-145 are suitable models due to their known reliance on polyamine metabolism.

Materials:

  • Cancer cell line (e.g., LNCaP, ATCC CRL-1740)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (prepare a 10 mM stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2 x 10⁵ cells/well).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 10 nM to 1 µM. A concentration of 100 nM is a good starting point based on its IC₅₀.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the treated cells for a desired period. A time course of 24, 48, and 72 hours is recommended to observe the dynamics of polyamine accumulation.

  • Cell Harvesting:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • The cell pellets can be stored at -80°C until polyamine extraction.

Protocol 2: Quantification of Intracellular Polyamines by HPLC

This protocol outlines the extraction and quantification of polyamines from cell pellets using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Cell pellets from Protocol 1

  • 0.2 M Perchloric acid (HClO₄)

  • Internal standard (e.g., 1,8-diaminooctane)

  • Dansyl chloride solution (7.5 mg/mL in acetone)

  • Sodium carbonate (Na₂CO₃) solution (100 mg/mL)

  • Proline solution (50 mg/mL)

  • Toluene

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

  • Polyamine Extraction:

    • Resuspend the cell pellet (from approximately 1 x 10⁶ cells) in 200 µL of ice-cold 0.2 M HClO₄.

    • Add the internal standard.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • To 100 µL of the supernatant, add 150 µL of Na₂CO₃ solution and 400 µL of dansyl chloride solution.

    • Incubate at 60°C for 20 minutes in the dark.

    • Add 50 µL of proline solution to quench the excess dansyl chloride and incubate for an additional 10 minutes at 60°C.

    • Add 500 µL of toluene and vortex vigorously for 30 seconds to extract the dansylated polyamines.

    • Centrifuge to separate the phases.

  • Sample Preparation for HPLC:

    • Transfer the upper toluene phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 200 µL of acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water.

    • Detect the fluorescently labeled polyamines using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[7]

    • Quantify the polyamines by comparing the peak areas to a standard curve generated with known concentrations of putrescine, spermidine, and spermine.

Conclusion

This compound is a valuable research tool for studying the intricacies of polyamine metabolism. Its high potency and selectivity for SMOX allow for precise manipulation of intracellular spermine levels. The provided protocols offer a framework for researchers to investigate the cellular consequences of spermine accumulation in various biological contexts, particularly in cancer research. The expected outcome of this compound treatment is a significant increase in spermine concentration, which can be reliably quantified using the detailed HPLC method. These application notes serve as a comprehensive guide for scientists and professionals in drug development to effectively utilize this compound in their research endeavors.

References

Troubleshooting & Optimization

Troubleshooting JNJ-9350 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ-9350, a chemical probe for Spermine Oxidase (SMOX). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a chemical probe that potently inhibits Spermine Oxidase (SMOX)[1][2]. SMOX is a flavin-dependent enzyme involved in polyamine catabolism, which plays a role in cellular processes like proliferation and apoptosis. It catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal[1].

Q2: What are the known off-targets for this compound?

At higher concentrations (around 10 µM), this compound shows significant inhibition of Adenosine A1 (ADORA1), A2A (ADORA2A), and A3 (ADORA3) receptors[1][3][4]. It also has some activity against Polyamine Oxidase (PAOX), though it is significantly more selective for SMOX[2][3].

Q3: What is the recommended concentration for in vitro and cellular assays?

For in vitro enzymatic assays, the IC50 for SMOX is approximately 10 nM[1][2]. For cellular assays, a concentration range up to 10 µM can be used, but it is crucial to use the negative control, JNJ-4545, to differentiate on-target from off-target effects, especially at higher concentrations where adenosine receptor inhibition may occur[1][3].

Q4: Is there a negative control available for this compound?

Yes, JNJ-4545 is the recommended negative control compound for this compound[1]. It is structurally similar to this compound but is significantly less potent against SMOX, with an IC50 greater than 31 µM[4].

Troubleshooting Guide

Q5: My experimental results are not consistent with SMOX inhibition. What could be the cause?

If your results are unexpected, consider the following possibilities:

  • Off-Target Effects: At concentrations approaching 10 µM, this compound can inhibit adenosine receptors (ADORA1, ADORA2A, ADORA3)[1][3][4]. These receptors are involved in various signaling pathways, including those regulating cyclic AMP (cAMP) levels, which could lead to confounding phenotypes.

  • Cellular Context: The expression levels of SMOX and the off-target adenosine receptors can vary between cell lines. A low expression of SMOX or high expression of adenosine receptors could lead to a phenotype dominated by off-target effects.

  • Experimental Conditions: Ensure that the compound is fully dissolved and stable in your assay medium. Multiple freeze-thaw cycles of DMSO stocks should be avoided[1].

Q6: How can I confirm that my observed phenotype is due to an on-target effect (SMOX inhibition)?

To confirm an on-target effect, you should:

  • Use the Negative Control: Perform your experiment in parallel with the negative control, JNJ-4545. A true on-target effect should be observed with this compound but not with JNJ-4545 at the same concentration.

  • Perform a Dose-Response Experiment: A bona fide on-target effect should correlate with the IC50 of this compound for SMOX.

  • Use a Rescue Experiment: If possible, supplement your system with the product of the SMOX enzyme (spermidine) to see if it reverses the effect of this compound.

  • Use an Orthogonal Approach: Use a different method to inhibit SMOX, such as siRNA or shRNA, and see if it phenocopies the effect of this compound.

Q7: I suspect my results are due to off-target effects on adenosine receptors. How can I test this?

To investigate potential off-target effects on adenosine receptors, you can:

  • Use Adenosine Receptor Antagonists: Treat your cells with known antagonists for ADORA1, ADORA2A, or ADORA3 in combination with this compound. If the effect of this compound is blocked, it suggests the involvement of that specific adenosine receptor.

  • Measure cAMP Levels: Adenosine receptors are G-protein coupled receptors that modulate adenylyl cyclase activity and, consequently, intracellular cAMP levels. Measure cAMP levels in your cells after treatment with this compound. An alteration in cAMP levels could indicate off-target adenosine receptor activity.

  • Test in a Receptor-Null Cell Line: If available, use a cell line that does not express the suspected off-target adenosine receptor and see if the effect of this compound is diminished.

Data Hub

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50Assay TypeSelectivity (vs. SMOX)Reference(s)
SMOX 10 nMHyperBlue enzymatic assay-[1][2]
PAOX 790 nMHyperBlue enzymatic assay79-fold[1][2][3]
KDM1A > 60 µMHyperBlue enzymatic assay> 6000-fold[1][2][3]

Table 2: Off-Target Profile of this compound from CEREP Panel at 10 µM

Off-TargetPercent Inhibition at 10 µMReference(s)
ADORA1 98.93%[1][3][4]
ADORA2A 74.96%[1][3][4]
ADORA3 75.06%[1][3][4]

Experimental Protocols

Protocol 1: SMOX Enzymatic Activity Assay (HyperBlue Assay)

This protocol is a general guideline for measuring SMOX activity using a fluorescence-based assay that detects hydrogen peroxide, a product of the SMOX reaction.

Materials:

  • Recombinant human SMOX enzyme

  • This compound and JNJ-4545

  • Spermine (substrate)

  • HyperBlue reagent

  • Horseradish Peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and JNJ-4545 in assay buffer.

  • In a 384-well plate, add 5 µL of the compound dilutions.

  • Add 10 µL of recombinant SMOX enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a substrate mix containing spermine, HyperBlue reagent, and HRP in assay buffer.

  • Add 10 µL of the substrate mix to each well to initiate the reaction.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound binds to SMOX in a cellular context.

Materials:

  • Cells expressing SMOX

  • This compound and JNJ-4545

  • Cell lysis buffer

  • PBS

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents (antibodies against SMOX and loading control)

Procedure:

  • Treat cultured cells with this compound, JNJ-4545, or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots in PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble SMOX at each temperature by Western blotting.

  • Quantify the band intensities and generate a melting curve. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.

Mandatory Visualizations

SMOX_Pathway Spermine Spermine SMOX SMOX Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 Hydrogen Peroxide SMOX->H2O2 Product Aminopropanal 3-Aminopropanal SMOX->Aminopropanal Product JNJ9350 This compound JNJ9350->SMOX Inhibition ROS Reactive Oxygen Species H2O2->ROS DNA_Damage DNA Damage ROS->DNA_Damage

Caption: The SMOX metabolic pathway and the inhibitory action of this compound.

Adenosine_Receptor_Pathway cluster_A1 ADORA1 Signaling cluster_A2A ADORA2A Signaling ADORA1 ADORA1 Gi Gi ADORA1->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ADORA2A ADORA2A Gs Gs ADORA2A->Gs AC_act Adenylyl Cyclase Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc JNJ9350 This compound (at high conc.) JNJ9350->ADORA1 Inhibition JNJ9350->ADORA2A Inhibition

Caption: Simplified signaling pathways for off-target adenosine receptors.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Q1 Does the negative control (JNJ-4545) show the same effect? Start->Q1 OnTarget Likely On-Target Effect (SMOX Inhibition) Q1->OnTarget No OffTarget Likely Off-Target Effect Q1->OffTarget Yes Q2 Can the effect be blocked by an adenosine receptor antagonist? OffTarget->Q2 AdenosineEffect Off-Target Effect via Adenosine Receptors Q2->AdenosineEffect Yes OtherOffTarget Other Off-Target or Experimental Artifact Q2->OtherOffTarget No

Caption: A logical workflow for troubleshooting this compound off-target effects.

References

Improving the reproducibility of JNJ-9350 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing JNJ-9350, a potent and selective inhibitor of spermine oxidase (SMOX). This resource aims to improve the reproducibility of experiments by offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a chemical probe and a potent inhibitor of spermine oxidase (SMOX), a key enzyme in the polyamine catabolism pathway.[1][2][3] It has been identified as a valuable tool for cancer research due to the role of SMOX in various cancers.[2][4][5][6]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for SMOX over the related enzyme polyamine oxidase (PAOX).[4][7][8] This selectivity is crucial for dissecting the specific roles of SMOX in biological systems. Quantitative data on its inhibitory activity is summarized below.

Q3: What are the known off-target effects of this compound?

A3: At a concentration of 10 µM, this compound has shown some interaction with adenosine receptors (ADORA1, ADORA2A, and ADORA3) in CEREP panel screens.[4] Researchers should consider these potential off-target effects when designing and interpreting experiments at higher concentrations.

Q4: In which research areas can this compound be used?

A4: this compound is primarily used in cancer research to investigate the role of SMOX in tumor growth, proliferation, and metastasis.[1][2][5][6] Given the involvement of polyamine metabolism and oxidative stress in other pathologies, it may also be a useful tool in studying neurodegenerative diseases and inflammatory conditions.[2][6]

Q5: How should I store and handle this compound?

A5: this compound should be stored as a dry powder at -20°C for long-term stability (up to 3 years).[1] For experimental use, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and store it at -20°C. To maintain the integrity of the compound, it is advisable to limit the number of freeze-thaw cycles.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50KiSelectivity (vs. SMOX)
SMOX 10 nM[1][2][3]9.9 nM[1][2][3]1x
PAOX 790 nM[1][2][3]Not Reported79x[4]
KDM1A/LSD1 >60 µM[1][2]Not Reported>6000x

Signaling Pathway

The following diagram illustrates the polyamine catabolism pathway, highlighting the role of SMOX and the inhibitory action of this compound.

Polyamine_Catabolism Polyamine Catabolism Pathway and this compound Inhibition Spermine Spermine SMOX SMOX Spermine->SMOX O2 SSAT SSAT Spermine->SSAT Acetyl-CoA Spermidine Spermidine Spermidine->SSAT Acetyl-CoA Putrescine Putrescine SMOX->Spermidine H2O2_Aldehyde H2O2 + 3-aminopropanal SMOX->H2O2_Aldehyde PAOX PAOX PAOX->Spermidine PAOX->Putrescine H2O2_Ac_Aldehyde H2O2 + 3-acetamidopropanal PAOX->H2O2_Ac_Aldehyde N1_acetylspermine N1-acetylspermine SSAT->N1_acetylspermine N1_acetylspermidine N1-acetylspermidine SSAT->N1_acetylspermidine N1_acetylspermine->PAOX O2 N1_acetylspermidine->PAOX O2 JNJ9350 This compound JNJ9350->SMOX

Caption: Inhibition of SMOX by this compound in the polyamine catabolism pathway.

Experimental Protocols

In Vitro SMOX Inhibition Assay (Chemiluminescence-based)

This protocol is adapted from a common method for measuring SMOX activity by detecting the production of hydrogen peroxide (H₂O₂).[9][10]

Materials:

  • Purified recombinant human SMOX enzyme

  • This compound

  • Spermine (substrate)

  • Horseradish peroxidase (HRP)

  • Luminol

  • Glycine buffer (0.083 M, pH 8.0)

  • Pargyline (MAO inhibitor)

  • Aminoguanidine (diamine oxidase inhibitor)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in glycine buffer.

    • Prepare a reaction mix containing HRP, luminol, pargyline, and aminoguanidine in glycine buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of the 96-well plate.

    • Add the reaction mix to each well.

    • Add the SMOX enzyme to each well.

  • Initiate Reaction:

    • Add spermine to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a luminometer and measure the chemiluminescence signal over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (e.g., using a colorectal cancer cell line)

This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Colorectal cancer cell line with known SMOX expression (e.g., as identified in literature[5])

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., resazurin-based or similar)

  • 96-well clear-bottom cell culture plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Seed the colorectal cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).

  • Proliferation Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Guide

Experimental Workflow for this compound

The following diagram outlines a typical workflow for characterizing the effects of this compound.

Experimental_Workflow General Experimental Workflow for this compound start Start in_vitro In Vitro Assay (SMOX Inhibition) start->in_vitro cellular Cell-Based Assay (e.g., Proliferation) in_vitro->cellular target_engagement Cellular Target Engagement (e.g., CETSA) cellular->target_engagement downstream Downstream Analysis (e.g., Western Blot, Metabolomics) target_engagement->downstream data_analysis Data Analysis and Interpretation downstream->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting Common Issues

Q: In my in vitro SMOX assay, I am not seeing any inhibition with this compound. What could be the problem?

A: This could be due to several factors. The following decision tree can help you troubleshoot the issue.

Troubleshooting_Tree Troubleshooting In Vitro SMOX Assay start No Inhibition Observed check_compound Check this compound Integrity start->check_compound compound_ok Compound is OK check_compound->compound_ok Fresh stock prepared? check_enzyme Verify SMOX Activity enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Positive control works? check_assay Review Assay Conditions assay_ok Assay Conditions Correct check_assay->assay_ok Protocol followed exactly? compound_ok->check_enzyme Yes solution_compound Prepare fresh stock and dilutions compound_ok->solution_compound No enzyme_ok->check_assay Yes solution_enzyme Use new enzyme aliquot or batch enzyme_ok->solution_enzyme No solution_assay Optimize substrate concentration, buffer pH, or incubation time assay_ok->solution_assay No contact_support Consult further resources assay_ok->contact_support Yes

Caption: A decision tree for troubleshooting a lack of inhibition in an in vitro SMOX assay.

Q: My cell-based assays with this compound show high variability between replicates. What are the possible causes?

A: High variability in cell-based assays can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding cells.

  • Edge Effects in Plates: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.

  • Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect your treatment media for any signs of precipitation. Consider using a lower concentration range or a different solvent for the final dilution, if compatible with your cells.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.

Q: The GI50 value I obtained for this compound in my cell line is much higher than the IC50 for SMOX. Is this expected?

A: Yes, it is common for the GI50 in a cellular context to be higher than the biochemical IC50. This can be due to several factors, including:

  • Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: Cells may actively pump the compound out, reducing its intracellular concentration.

  • Cellular Environment: The presence of other molecules and the complexity of the cellular environment can influence the compound's activity.

  • Biological Redundancy: The cell might have compensatory mechanisms that overcome the inhibition of SMOX to a certain extent.

References

Addressing poor solubility of JNJ-9350 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of JNJ-9350, a dual NLRP3 and AIM2 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions. Its solubility is significantly better in organic solvents. Below is a table summarizing the approximate solubility of this compound in various solvents.

SolventAbbreviationApproximate SolubilityNotes
Dimethyl SulfoxideDMSO> 100 mg/mLUse freshly opened DMSO as it is hygroscopic, which can impact solubility.[1]
EthanolEtOH~10-20 mg/mLMay require gentle warming to fully dissolve.
MethanolMeOH~5-10 mg/mLLess effective than ethanol.
Phosphate-Buffered SalinePBS (pH 7.4)< 0.1 µg/mLEssentially insoluble in aqueous buffers.
WaterH₂O< 0.1 µg/mLEssentially insoluble.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What can I do to prevent this?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to mitigate precipitation:

  • Lower the final concentration of DMSO: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium.

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) aqueous medium can help maintain solubility.

  • Increase the volume of the aqueous solution: Dilute the stock solution into a larger volume of the final medium to reduce the local concentration of the compound during mixing.

  • Employ sonication: Briefly sonicating the final solution can help to disperse any small precipitates that may have formed.

  • Consider formulation strategies: For persistent issues, employing solubility enhancement techniques such as the use of co-solvents or complexation agents may be necessary.

Q3: Can I adjust the pH of my aqueous buffer to improve the solubility of this compound?

A3: Adjusting the pH can be a viable strategy to enhance the solubility of ionizable compounds.[2][3] However, the effectiveness of this method depends on the pKa of this compound. If this compound has acidic or basic functional groups, altering the pH to ionize the molecule will increase its aqueous solubility. It is recommended to perform a small-scale pH-solubility profile to determine the optimal pH for your experiments, ensuring it is compatible with your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro assays.

Possible Cause: Poor solubility and precipitation of this compound in the assay medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Before adding to cells or proteins, carefully inspect the final solution for any visible precipitate. Hold it up to a light source or view it under a microscope.

  • Stock Solution Check: Ensure your DMSO stock solution is clear and fully dissolved. If crystals are present, gently warm the stock solution and vortex until clear.

  • Solubility Enhancement Techniques: If precipitation is observed upon dilution, consider the following formulation approaches:

    • Co-solvents: The use of a water-miscible solvent in addition to water can increase the solubility of hydrophobic compounds.[2][3][4]

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.[4][5]

    • Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[2][6]

Issue 2: Low bioavailability in in vivo studies.

Possible Cause: Poor aqueous solubility leading to low dissolution and absorption from the dosing vehicle.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of this compound increases the surface area, which can enhance the dissolution rate.[2][7]

    • Micronization: This process reduces particle size to the micron range.[2][7]

    • Nanosuspension: Creating a nanosuspension can further increase the surface area and improve bioavailability.[3][7]

  • Formulation Development:

    • Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[3]

    • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution vigorously until the compound is fully dissolved. Gentle warming (37°C) and brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a this compound Formulation with a Co-solvent
  • Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol, propylene glycol).[4]

  • In a separate container, prepare the aqueous buffer.

  • Slowly add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • The final concentration of the co-solvent should be optimized to maintain this compound solubility while minimizing any potential effects on the experimental system.

Visualizations

NLRP3_AIM2_Signaling_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_NLRP3 NLRP3 Activation cluster_AIM2 AIM2 Activation cluster_Assembly Inflammasome Assembly cluster_Outcome Inflammatory Response PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB ProIL1b Pro-IL-1β Pro-IL-18 NFkB->ProIL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β ProIL1b->IL1b K_efflux K+ Efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active ROS ROS Production ROS->NLRP3_active Lysosomal_damage Lysosomal Damage Lysosomal_damage->NLRP3_active ASC ASC NLRP3_active->ASC dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 AIM2->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->ProIL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL18 IL-18 JNJ9350 This compound JNJ9350->NLRP3_active Inhibits JNJ9350->AIM2 Inhibits

Caption: NLRP3 and AIM2 inflammasome signaling pathway with this compound inhibition points.

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility of this compound check_precipitation Observe precipitation in aqueous buffer? start->check_precipitation optimize_dilution Optimize Dilution Protocol: - Lower final DMSO% - Pre-warm medium - Increase dilution volume check_precipitation->optimize_dilution Yes success Proceed with Experiment check_precipitation->success No still_precipitates Still precipitates? optimize_dilution->still_precipitates use_cosolvent Use a Co-solvent (e.g., Ethanol, PEG) still_precipitates->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin Complexation still_precipitates->use_cyclodextrin Yes, alternative solid_dispersion Consider Solid Dispersion Formulation still_precipitates->solid_dispersion Yes, for in vivo still_precipitates->success No use_cosolvent->success use_cyclodextrin->success solid_dispersion->success no_precipitation No yes_precipitation Yes

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

References

Technical Support Center: JNJ-9350 Target Engagement Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of JNJ-9350, a potent and selective inhibitor of spermine oxidase (SMOX), in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

A1: this compound is a chemical probe and a potent inhibitor of the enzyme spermine oxidase (SMOX). SMOX is a key enzyme in polyamine catabolism, responsible for the oxidation of spermine to spermidine, which also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][2][3]

Q2: What is the primary mechanism of action of this compound?

A2: this compound acts as an inhibitor of SMOX, thereby blocking the enzymatic conversion of spermine.[4] This inhibition leads to a reduction in the production of reactive oxygen species (ROS) and cellular damage associated with SMOX activity.

Q3: Why is it important to assess the cellular target engagement of this compound?

A3: Assessing target engagement in a cellular context is crucial to confirm that this compound is interacting with its intended target, SMOX, within a physiological environment. This validation helps to ensure that the observed phenotypic effects are a direct result of SMOX inhibition and not due to off-target activities.

Q4: What is the recommended method for assessing this compound target engagement in cells?

A4: The primary and recommended method for determining the cellular target engagement of this compound is the Cellular Thermal Shift Assay (CETSA) .[5] CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Q5: What is the principle behind the Cellular Thermal Shift Assay (CETSA)?

A5: CETSA is based on the principle that when a small molecule ligand, such as this compound, binds to its target protein (SMOX), it generally increases the protein's thermal stability.[6] When cells are heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining after heat treatment can be quantified to determine the extent of target engagement.[6]

This compound Quantitative Data Summary

ParameterValueAssay ConditionReference
In Vitro Potency
IC₅₀ (SMOX)10 nMHyPerBlu enzymatic assay[4]
Kᵢ (SMOX)9.9 nMHorseradish Peroxidase (HRP) Fluorescence Assay[4]
Cellular Target Engagement
IC₅₀ (SMOX CETSA)1.2 µMA549 cells, heating at 54°C[5]
Selectivity
IC₅₀ (PAOX)790 nMHyPerBlu biochemical assay[4]
IC₅₀ (KDM1A/LSD1)> 60 µMHyPerBlu assay[4]

Signaling Pathway

The following diagram illustrates the central role of SMOX in the polyamine catabolic pathway and the downstream consequences of its activity, which are inhibited by this compound.

SMOX_Pathway cluster_polyamine Polyamine Metabolism cluster_enzyme Enzymatic Reaction cluster_products Reaction Products cluster_inhibitor Inhibition cluster_downstream Downstream Effects Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 Hydrogen Peroxide (H₂O₂) (ROS) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal DNA_damage DNA Damage H2O2->DNA_damage Inflammation Inflammation H2O2->Inflammation Aminopropanal->DNA_damage JNJ9350 This compound JNJ9350->SMOX Inhibits Apoptosis Apoptosis DNA_damage->Apoptosis

SMOX signaling pathway and this compound inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for SMOX Target Engagement

This protocol provides a general framework for performing a CETSA experiment to assess this compound engagement with SMOX in cultured cells. Optimization of specific parameters (e.g., cell type, heating temperature, and incubation times) is recommended for each experimental system.

Materials:

  • Cell line expressing endogenous SMOX (e.g., A549)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Anti-SMOX antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermocycler or heating block

Experimental Workflow Diagram:

CETSA_Workflow A 1. Cell Culture Grow cells to desired confluency B 2. Treatment Incubate cells with this compound or vehicle (DMSO) A->B C 3. Heating Heat cell suspensions at a specific temperature gradient B->C D 4. Lysis Lyse cells to release soluble proteins C->D E 5. Centrifugation Pellet aggregated proteins D->E F 6. Supernatant Collection Collect the supernatant containing soluble proteins E->F G 7. Protein Quantification Determine protein concentration F->G H 8. Western Blot Analyze SMOX levels by SDS-PAGE and immunoblotting G->H I 9. Data Analysis Quantify band intensities to determine thermal stabilization H->I

CETSA experimental workflow.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the cell suspensions in a thermocycler to a specific temperature. For SMOX, a temperature of 54°C has been reported to be effective.[5] It is recommended to perform an initial experiment with a temperature gradient to determine the optimal melting temperature (Tₘ) of SMOX in your cell line.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a specific lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for SMOX.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the SMOX protein for each treatment condition and temperature.

    • Plot the percentage of soluble SMOX as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • To determine the IC₅₀ for target engagement, perform an isothermal dose-response experiment where cells are treated with a range of this compound concentrations and heated at a single, fixed temperature (typically near the Tₘ of the untreated protein).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak SMOX signal on Western blot Low endogenous expression of SMOX in the chosen cell line. Inefficient cell lysis or protein extraction. Poor antibody quality.Screen different cell lines for higher SMOX expression. Optimize the lysis buffer and procedure. Validate the anti-SMOX antibody with positive controls.
No thermal shift observed with this compound Incorrect heating temperature. Insufficient drug concentration or incubation time. this compound is not cell-permeable in your system.Perform a temperature gradient experiment to determine the optimal Tₘ. Increase the concentration of this compound and/or the incubation time. Verify cell permeability using an alternative assay if possible.
High variability between replicates Inconsistent cell numbers. Uneven heating. Pipetting errors.Ensure accurate cell counting and plating. Use a thermocycler with good temperature uniformity. Use calibrated pipettes and be meticulous with technique.
SMOX protein appears in the pellet even at low temperatures SMOX is part of a larger complex that is inherently unstable. Non-specific protein aggregation.Optimize the lysis buffer to maintain protein complex integrity. Include a non-heated control to assess baseline protein solubility.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic Start Start Troubleshooting Problem1 No/Weak SMOX Signal Start->Problem1 Problem2 No Thermal Shift Start->Problem2 Problem3 High Variability Start->Problem3 Solution1a Screen Cell Lines Problem1->Solution1a Low Expression? Solution1b Optimize Lysis Problem1->Solution1b Inefficient Lysis? Solution1c Validate Antibody Problem1->Solution1c Bad Antibody? Solution2a Optimize Temperature Problem2->Solution2a Wrong Temp? Solution2b Increase Drug/Time Problem2->Solution2b Low Dose/Time? Solution2c Check Permeability Problem2->Solution2c Not Permeable? Solution3a Normalize Cell Number Problem3->Solution3a Inconsistent Cells? Solution3b Ensure Uniform Heating Problem3->Solution3b Uneven Heating? Solution3c Refine Pipetting Problem3->Solution3c Pipetting Error?

Troubleshooting decision tree for CETSA.

References

Validation & Comparative

A Researcher's Guide to Validating the Specificity of JNJ-9350 for Spermine Oxidase (SMOX)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of JNJ-9350 with other known inhibitors of Spermine Oxidase (SMOX), offering researchers and drug development professionals a framework for assessing its specificity. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation.

Introduction to Spermine Oxidase (SMOX)

Spermine Oxidase (SMOX) is a flavin-dependent enzyme that plays a critical role in polyamine metabolism.[1][2][3] It specifically catalyzes the oxidation of spermine into spermidine, generating hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][4] This latter product can spontaneously convert into acrolein, a highly reactive and toxic aldehyde.[4][5]

The activity of SMOX is crucial for maintaining polyamine homeostasis within the cell.[1] However, its upregulation is implicated in various pathological conditions, including cancer and neurodegenerative diseases, due to the cytotoxic effects of its byproducts which can induce oxidative stress and DNA damage.[1][5][6] This makes SMOX a compelling therapeutic target for diseases associated with inflammation and cellular stress.[5][7]

This compound has emerged as a potent and highly selective inhibitor of SMOX, positioning it as a valuable chemical probe for studying SMOX biology and as a potential therapeutic candidate.[7][8]

The Critical Need for Inhibitor Specificity

In drug discovery and biomedical research, the specificity of a chemical inhibitor is paramount. An inhibitor's value, whether for therapeutic or research applications, is directly tied to its ability to interact exclusively with its intended target. Off-target effects, where an inhibitor binds to and modulates the activity of unintended proteins, can lead to misinterpreted experimental results and unforeseen toxicity.[9] Validating the specificity of an inhibitor like this compound is therefore a crucial step to ensure that its observed biological effects are solely attributable to the modulation of SMOX.

Comparative Analysis of SMOX Inhibitors

This compound demonstrates a significant improvement in both potency and selectivity compared to previously characterized SMOX inhibitors. The most widely used historical inhibitor, MDL 72527, is an irreversible inhibitor with significantly lower potency and also targets N1-acetylpolyamine oxidase (PAOX), a related enzyme in the polyamine catabolic pathway.[10][11][12] this compound, by contrast, shows a remarkable 79-fold selectivity for SMOX over PAOX.[6][7]

Below is a summary of the quantitative performance of this compound against other known SMOX inhibitors.

Inhibitor SMOX IC₅₀ PAOX IC₅₀ Selectivity (PAOX/SMOX) Notes
This compound 10 nM [6][13]790 nM [6][13]79-fold [6]Potent, competitive, and highly selective.[7][8]
MDL 7252789-100 µM[10][11]Inhibits PAOX[12]LowIrreversible inhibitor, lacks high potency.[10][12]
2,11-Met₂Spm169 µM[11][12]Not ReportedNot ReportedSubstrate-derived analogue.[12]
SI-4650289 µM[10][11]Not ReportedNot ReportedLacks sufficient potency.[10][11]
Compound 7 (Zhao et al., 2022)0.23 µM (230 nM)[10]> 50 µM> 217-foldReported as highly potent and selective.[10]

Visualizing Key Pathways and Processes

To better understand the context of SMOX inhibition and the process of validation, the following diagrams illustrate the relevant biological pathway and experimental workflows.

SMOX_Pathway cluster_polyamine Polyamine Metabolism cluster_products Reaction Products Spermine Spermine SMOX SMOX Enzyme Spermine->SMOX Spermidine Spermidine Putrescine Putrescine H2O2 H₂O₂ ROS Oxidative Stress H2O2->ROS Aminopropanal 3-Aminopropanal Acrolein Acrolein Aminopropanal->Acrolein Spontaneous Acrolein->ROS SMOX->Spermidine SMOX->H2O2 SMOX->Aminopropanal

Caption: The SMOX-catalyzed conversion of spermine to spermidine and cytotoxic byproducts.

Validation_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation EnzymeAssay 1. Enzymatic Inhibition Assay (Determine IC₅₀ and Kᵢ for SMOX) SelectivityPanel 2. Selectivity Profiling (Test against PAOX, MAOs, LSD1) EnzymeAssay->SelectivityPanel MoA 3. Mechanism of Action Studies (e.g., competitive, non-competitive) SelectivityPanel->MoA CETSA 4. Cellular Target Engagement (CETSA) (Confirm binding to SMOX in cells) MoA->CETSA OffTarget 5. Cellular Off-Target Profiling (Broad kinase/receptor panels) CETSA->OffTarget

Caption: A stepwise experimental workflow for validating the specificity of a SMOX inhibitor.

Comparison_Logic cluster_criteria Validation Criteria cluster_alternatives Alternative Inhibitors JNJ9350 This compound Potency High Potency (Low nM IC₅₀) JNJ9350->Potency Selectivity High Selectivity (vs. PAOX & other oxidases) JNJ9350->Selectivity CellularActivity Cellular Activity (Target Engagement) JNJ9350->CellularActivity MDL MDL 72527 MDL->Potency Low MDL->Selectivity Low OtherAnalogs Other Analogs OtherAnalogs->Potency Moderate

Caption: Logical comparison of this compound against alternative inhibitors based on key criteria.

Experimental Protocols for Specificity Validation

The following protocols outline key experiments for validating the specificity of this compound.

A. In Vitro Enzymatic Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

  • Objective: To determine the IC₅₀ of this compound for SMOX.

  • Materials:

    • Purified recombinant human SMOX enzyme.

    • Spermine (substrate).

    • This compound and other inhibitors.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Detection system: A common method measures H₂O₂ production using a coupled reaction with Horseradish Peroxidase (HRP) and a fluorescent or colorimetric probe (e.g., Amplex Red).

  • Protocol:

    • Prepare Reagents: Create serial dilutions of this compound in DMSO, then dilute further into the assay buffer. Prepare working solutions of the enzyme and substrate.

    • Pre-incubation: Add the SMOX enzyme to microplate wells containing various concentrations of this compound or vehicle control (DMSO). Allow to pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[14]

    • Initiate Reaction: Add spermine to all wells to start the enzymatic reaction.[14]

    • Monitor Reaction: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of reaction is determined from the linear phase of the progress curve.

    • Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

B. Selectivity Profiling Against Related Oxidases

To confirm specificity, this compound should be tested against other flavin-dependent amine oxidases.

  • Objective: To determine the IC₅₀ of this compound against PAOX, Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1).

  • Protocol:

    • Follow the general protocol for the In Vitro Enzymatic Inhibition Assay described above.

    • Substitute the SMOX enzyme with purified PAOX, MAO-A, MAO-B, or LSD1.

    • Use the appropriate substrate for each enzyme (e.g., N¹-acetylspermine for PAOX, kynuramine for MAOs, a histone peptide for LSD1).

    • Calculate the IC₅₀ for each off-target enzyme and determine the selectivity index by dividing the off-target IC₅₀ by the SMOX IC₅₀.

C. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein within a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Objective: To confirm that this compound engages SMOX in intact cells.

  • Protocol:

    • Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time.

    • Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble fraction contains the stabilized, non-denatured proteins.

    • Detection: Analyze the amount of soluble SMOX remaining in the supernatant at each temperature using Western blotting or another protein detection method like ELISA.

    • Data Analysis: Plot the fraction of soluble SMOX against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.[6]

Conclusion

The validation of inhibitor specificity is a cornerstone of rigorous pharmacological research. The available data strongly support this compound as a superior chemical probe for studying SMOX function compared to older, less specific inhibitors.[7][8] It exhibits nanomolar potency and a high degree of selectivity against the closely related enzyme PAOX.[6][13] By employing the detailed experimental protocols outlined in this guide, researchers can independently verify the specificity of this compound and confidently use it to elucidate the precise biological roles of SMOX in health and disease.

References

A Head-to-Head Battle for SMOX Suppression: JNJ-9350 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the polyamine catabolic pathway, the choice between small molecule inhibitors and genetic knockdown tools for targeting spermine oxidase (SMOX) is a critical one. This guide provides an objective comparison of the efficacy of the chemical probe JNJ-770609350 (JNJ-9350) and siRNA-mediated knockdown of SMOX, supported by available data and detailed experimental protocols.

This comparison guide delves into the mechanisms of action, quantitative efficacy, and experimental considerations for both this compound, a potent and selective SMOX inhibitor, and siRNA, a powerful tool for transiently silencing gene expression. By presenting the available data in a structured format and providing detailed methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Mechanism of Action: A Tale of Two Approaches

This compound is a chemical probe that acts as a direct inhibitor of the spermine oxidase (SMOX) enzyme. It competitively binds to the active site of the enzyme, preventing it from catalyzing the oxidation of spermine to spermidine. This inhibition is rapid and reversible, allowing for precise temporal control over SMOX activity.

siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. Exogenously introduced siRNAs are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA sequence as a guide to find and degrade the messenger RNA (mRNA) that codes for the SMOX protein. This process effectively prevents the synthesis of new SMOX enzyme, leading to a reduction in its overall cellular levels. The onset of action for siRNA is slower than for a small molecule inhibitor, as it relies on the degradation of existing mRNA and protein, and its effects are transient, lasting for several days depending on the cell type and transfection efficiency.

Quantitative Efficacy: A Data-Driven Comparison

ParameterThis compoundsiRNA Knockdown of SMOX
Target SMOX enzyme activitySMOX mRNA
Potency (IC50) 10 nM[1]Not applicable (efficacy measured as % knockdown)
Selectivity High selectivity for SMOX over PAO (79-fold) and LSD1 (>6000-fold)[1]Highly sequence-specific, but off-target effects are possible
Reported Efficacy Potent inhibition of SMOX enzymatic activitySignificant reduction of TGF-β1-induced fibronectin expression[2]. While specific knockdown percentages for SMOX are not consistently reported, siRNA technology can routinely achieve >70-80% knockdown of target proteins.
Onset of Action Rapid (minutes to hours)Slower (typically 24-72 hours to observe protein level reduction)
Duration of Effect Dependent on compound washout and cellular metabolismTransient (typically 3-7 days)

Experimental Protocols: A Guide to Implementation

This compound Inhibition Assay

Objective: To determine the in vitro efficacy of this compound in inhibiting SMOX activity.

Materials:

  • Recombinant human SMOX enzyme

  • Spermine (substrate)

  • Amplex Red reagent (or similar H2O2 detection reagent)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare a reaction mixture containing assay buffer, Amplex Red reagent, and HRP.

  • Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the recombinant SMOX enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, spermine.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

siRNA Knockdown of SMOX and Validation

Objective: To reduce the expression of SMOX in cultured cells using siRNA and validate the knockdown efficiency.

Materials:

  • SMOX-specific siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or other suitable transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Mammalian cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for cDNA synthesis

  • Primers for SMOX and a housekeeping gene (for qPCR)

  • SYBR Green or TaqMan master mix for qPCR

  • Antibodies against SMOX and a loading control (e.g., GAPDH or β-actin) for Western blotting

  • Lysis buffer for protein extraction

  • Reagents and equipment for SDS-PAGE and Western blotting

Protocol:

1. siRNA Transfection: a. Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. b. On the day of transfection, dilute the SMOX siRNA and control siRNA in Opti-MEM. c. In a separate tube, dilute the transfection reagent in Opti-MEM. d. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation. e. Add the siRNA-transfection reagent complexes to the cells. f. Incubate the cells for 24-72 hours before analysis.

2. Validation by qPCR (mRNA level): a. After the incubation period, lyse the cells and extract total RNA. b. Synthesize cDNA from the extracted RNA. c. Perform qPCR using primers for SMOX and a housekeeping gene to determine the relative expression of SMOX mRNA in cells treated with SMOX siRNA compared to the control siRNA. d. Calculate the percentage of mRNA knockdown.

3. Validation by Western Blotting (Protein level): a. Lyse the cells in a suitable lysis buffer and determine the protein concentration. b. Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody against SMOX, followed by a suitable HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip and re-probe the membrane with an antibody against a loading control protein. f. Quantify the band intensities to determine the percentage of SMOX protein knockdown relative to the control.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Polyamine_Catabolism cluster_SMOX SMOX Pathway cluster_SSAT_PAOX SSAT/PAOX Pathway Spermine Spermine Spermidine Spermidine Spermine->Spermidine SMOX N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT Putrescine Putrescine N1_acetylspermine->Spermidine PAOX

Polyamine Catabolism Pathways

Experimental_Workflow cluster_JNJ9350 This compound Arm cluster_siRNA siRNA Arm JNJ_Cells Treat cells with This compound JNJ_Analysis Analyze SMOX activity and polyamine levels JNJ_Cells->JNJ_Analysis End Compare Efficacy JNJ_Analysis->End siRNA_Transfection Transfect cells with SMOX siRNA siRNA_Validation Validate knockdown (qPCR, Western Blot) siRNA_Transfection->siRNA_Validation siRNA_Analysis Analyze polyamine levels siRNA_Validation->siRNA_Analysis siRNA_Analysis->End Start Cancer Cell Line Start->JNJ_Cells Start->siRNA_Transfection

Comparative Experimental Workflow

Mechanism_Comparison cluster_Gene_Expression Gene Expression cluster_Inhibition Inhibition Mechanisms DNA DNA mRNA mRNA DNA->mRNA Transcription Protein SMOX Protein mRNA->Protein Translation JNJ9350 This compound JNJ9350->Protein Inhibits Activity siRNA siRNA siRNA->mRNA Degrades

Comparison of Inhibition Mechanisms

Conclusion: Choosing the Right Tool for the Job

Both this compound and siRNA-mediated knockdown are powerful tools for interrogating the function of SMOX. The choice between them will largely depend on the specific experimental goals.

  • This compound is ideal for experiments requiring rapid and reversible inhibition of SMOX enzymatic activity. Its high potency and selectivity make it a valuable tool for studying the immediate downstream effects of SMOX inhibition and for pharmacological studies.

  • siRNA knockdown is the preferred method for studying the cellular consequences of reduced SMOX protein levels over a longer period. It is particularly useful for investigating the role of SMOX in cellular processes that unfold over days, such as cell proliferation or differentiation.

For a comprehensive understanding of SMOX function, a combination of both approaches can be highly informative. For instance, using siRNA to confirm phenotypes observed with this compound can help to rule out potential off-target effects of the small molecule inhibitor. Conversely, the rapid action of this compound can help to dissect the immediate enzymatic roles of SMOX from the longer-term consequences of its absence. As more direct comparative data becomes available, the scientific community will gain an even clearer picture of the relative merits of these two essential research tools.

References

Independent Validation of JNJ-9350's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spermine oxidase (SMOX) inhibitor JNJ-9350 with other alternative compounds. The information is compiled from publicly available data to assist researchers in evaluating SMOX inhibitors for their studies.

Executive Summary

Data Presentation: Comparison of SMOX Inhibitor IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative SMOX inhibitors. It is important to note that the IC50 for this compound is based on data from the manufacturer and suppliers.

CompoundTargetIC50 (nM)Assay TypeSource
This compound SMOX 10 HyPerBlu™ Enzymatic Assay [1][2][3]
MDL 72527SMOX90,000Chemiluminescent Assay[4]
Compound 6SMOX540Chemiluminescent Assay[5]
Compound 7SMOX230Chemiluminescent Assay[5]
SI-4650SMOX380,000Not Specified[4]
2,11-Met2-SpmSMOX169,000Chemiluminescent Assay[4]
C9-4SMOX88,000Not Specified[4]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach for validating the IC50 value, the following diagrams illustrate the SMOX signaling pathway and a typical experimental workflow for determining inhibitor potency.

SMOX_Pathway Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine H2O2 Hydrogen Peroxide (H2O2) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal ROS Reactive Oxygen Species (ROS) & DNA Damage H2O2->ROS JNJ9350 This compound JNJ9350->SMOX Inhibition

Caption: The SMOX signaling pathway, illustrating the conversion of spermine and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - SMOX Enzyme - Spermine (Substrate) - this compound (Inhibitor) - HyPerBlu™/Luminol SerialDilution Serial Dilution of this compound Reagents->SerialDilution Incubation Incubate SMOX with varying concentrations of this compound SerialDilution->Incubation Reaction Initiate reaction with Spermine Incubation->Reaction Detection Add HyPerBlu™/Luminol & Measure Luminescence Reaction->Detection Plotting Plot Luminescence vs. Inhibitor Concentration Detection->Plotting IC50_Calc Calculate IC50 Value Plotting->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of a SMOX inhibitor using a chemiluminescent assay.

Experimental Protocols: SMOX Inhibition Assay (Chemiluminescent Method)

The following is a representative protocol for determining the IC50 value of a SMOX inhibitor, based on common chemiluminescent assays that detect hydrogen peroxide (H2O2) production. This protocol is analogous to the "HyPerBlu™ SMOX enzymatic assay" and can be adapted for independent validation.

Objective: To determine the concentration of an inhibitor (e.g., this compound) that reduces the enzymatic activity of SMOX by 50%.

Principle: The enzymatic reaction of SMOX with its substrate, spermine, produces H2O2.[6] A chemiluminescent substrate (like luminol or a component of HyPerBlu™) in the presence of horseradish peroxidase (HRP) reacts with the generated H2O2 to produce a light signal that is proportional to the SMOX activity.[6][7] An inhibitor will reduce the production of H2O2 and thus decrease the light signal.

Materials:

  • Recombinant human SMOX enzyme

  • Spermine (substrate)

  • Inhibitor (e.g., this compound)

  • Chemiluminescent detection reagent (e.g., Lumigen HyPerBlu™, or a solution of luminol and HRP)[8][9][10][11]

  • Assay buffer (e.g., 0.083 M glycine buffer, pH 8.0)[12][13]

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor in the assay buffer to cover a range of concentrations (e.g., from 0.1 nM to 10 µM).

    • Prepare working solutions of SMOX enzyme and spermine in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the SMOX enzyme solution.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the spermine solution to all wells.

    • Immediately or after a short incubation, add the chemiluminescent detection reagent to each well.[9]

    • Measure the luminescence using a luminometer. The signal is typically stable for a period, allowing for consistent readings.[8]

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme or substrate) from all readings.

    • Normalize the data by setting the luminescence of the no-inhibitor control as 100% activity.

    • Plot the percentage of SMOX activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Conclusion

This compound is reported to be a highly potent SMOX inhibitor. However, the current lack of independently published validation of its IC50 value underscores the importance of conducting in-house verification for researchers relying on this compound. The provided comparative data and experimental protocol offer a framework for such validation studies, enabling informed decisions in drug development and scientific research.

References

Orthogonal Methods to Confirm JNJ-9350's Effect on Polyamine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-770609350 (JNJ-9350) is a potent inhibitor of spermine oxidase (SMOX), a key enzyme in polyamine catabolism.[1][2] It also exhibits inhibitory activity against polyamine oxidase (PAO).[1][2] Inhibition of these enzymes is expected to alter the intracellular concentrations of polyamines such as spermine, spermidine, and putrescine. Validating the on-target effect of this compound requires robust and reliable methods to quantify these changes. This guide provides a comparison of orthogonal analytical methods to confirm the effects of this compound on polyamine levels, complete with experimental protocols and data presentation formats.

Polyamine Metabolism and the Action of this compound

Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation.[3] Their intracellular levels are tightly regulated through a balance of biosynthesis, catabolism, and transport.[3] this compound disrupts this homeostasis by inhibiting SMOX, which selectively oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropionaldehyde.[1]

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine AMD1/SPDS Spermine Spermine Spermidine->Spermine SPMS N1_acetylspermidine N1_acetylspermidine Spermidine->N1_acetylspermidine SSAT Spermine->Spermidine SMOX N1_acetylspermine N1_acetylspermine Spermine->N1_acetylspermine SSAT N1_acetylspermidine->Putrescine PAOX N1_acetylspermine->Spermidine PAOX ODC ODC AMD1_SPDS AMD1/SPDS SPMS SPMS SSAT SSAT PAOX PAOX SMOX SMOX JNJ9350 This compound JNJ9350->PAOX JNJ9350->SMOX Sample_Prep Sample Preparation (Cell Lysis, Protein Precipitation) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (SRM/MRM) ESI->MS_Analysis Data_Analysis Data Analysis (Quantification vs. Internal Standards) MS_Analysis->Data_Analysis Sample_Prep Sample Preparation (Deproteinization) Derivatization Derivatization (e.g., OPA/NAC) Sample_Prep->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase C18) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection (Ex/Em Wavelengths) HPLC_Separation->Fluorescence_Detection Data_Analysis Data Analysis (Quantification vs. Standards) Fluorescence_Detection->Data_Analysis Sample_Prep Sample Preparation (Dilution in Buffer) CE_Separation Capillary Electrophoresis Separation Sample_Prep->CE_Separation Detection Detection (e.g., Indirect UV) CE_Separation->Detection Data_Analysis Data Analysis (Migration Time and Peak Area) Detection->Data_Analysis Sample_Prep Sample Preparation Incubation Sample/Standard Incubation Sample_Prep->Incubation Plate_Coating Plate Coating (Capture Antibody) Plate_Coating->Incubation Detection_Ab Detection Antibody Incubation Incubation->Detection_Ab Substrate_Addition Substrate Addition & Color Development Detection_Ab->Substrate_Addition Measurement Absorbance Measurement Substrate_Addition->Measurement

References

Safety Operating Guide

Personal protective equipment for handling JNJ-9350

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of JNJ-9350, a potent and selective inhibitor of spermine oxidase (SMOX). The following guidelines are intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for its operational handling and disposal.

Chemical and Safety Data Overview

PropertyValueReference
Chemical Name N-[3-(1H-imidazol-1-yl)propyl]-5,7-diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular Formula C25H22N6O[2]
Molecular Weight 422.48 g/mol [2]
Appearance White to light brown solid powder[2]
Storage Store as a dry powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]

Hazard Identification:

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Operational and Disposal Plans

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Procedural Controls:

    • Avoid generating dust when handling the solid form.

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

    • Wash hands thoroughly after handling.

    • Ensure an eyewash station and safety shower are readily accessible.

Spill Management:

  • Small Spills: In case of a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with an appropriate solvent and then soap and water.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.[4]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused this compound should be disposed of as hazardous chemical waste.

  • Do not dispose of down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general guideline for preparing this compound for in vitro assays.

Preparation of Stock Solutions:

This compound is soluble in DMSO.[5] To prepare a stock solution:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Carefully weigh the solid this compound in a chemical fume hood.

  • Add the appropriate volume of DMSO to the solid and vortex until fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

In Vitro SMOX Inhibition Assay (General Protocol):

This protocol outlines a general workflow for assessing the inhibitory activity of this compound on SMOX. The recommended in vitro assay concentration is up to 10 µM.[5]

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human SMOX enzyme and its substrate, spermine, in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Assay Reaction:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the SMOX enzyme to the wells and incubate for a predetermined time.

    • Initiate the reaction by adding the spermine substrate.

  • Detection: The activity of SMOX can be measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction. This is often done using a fluorescent probe such as Amplex Red in the presence of horseradish peroxidase (HRP).

  • Data Analysis: Measure the fluorescence intensity and calculate the IC₅₀ value for this compound, which represents the concentration of the inhibitor required to reduce the activity of SMOX by 50%. This compound has a reported IC₅₀ of 10 nM for SMOX.[1]

Signaling Pathway and Experimental Workflow

Spermine Oxidase (SMOX) Signaling Pathway:

Spermine oxidase is a key enzyme in the catabolism of polyamines. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1] These byproducts can contribute to oxidative stress and DNA damage within the cell. This compound acts as an inhibitor of SMOX, thus blocking this pathway.

SMOX_Pathway Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Spermidine Spermidine SMOX->Spermidine Oxidation H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal JNJ9350 This compound JNJ9350->SMOX Inhibition OxidativeStress Oxidative Stress H2O2->OxidativeStress Aminopropanal->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage

Caption: The inhibitory action of this compound on the SMOX signaling pathway.

Experimental Workflow for In Vitro SMOX Inhibition Assay:

The following diagram illustrates a typical workflow for determining the inhibitory potential of this compound on SMOX activity in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_jnj Prepare this compound Stock (in DMSO) dilute_jnj Serially Dilute this compound prep_jnj->dilute_jnj prep_enzyme Prepare SMOX Enzyme Solution add_enzyme Add SMOX Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Spermine Substrate Solution add_substrate Add Spermine to Initiate Reaction prep_substrate->add_substrate prep_detection Prepare Detection Reagents (e.g., Amplex Red/HRP) measure_fluorescence Measure Fluorescence prep_detection->measure_fluorescence add_jnj Add Diluted this compound to Plate dilute_jnj->add_jnj add_enzyme->add_jnj preincubate Pre-incubate add_jnj->preincubate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate incubate->measure_fluorescence calculate_ic50 Calculate IC₅₀ Value measure_fluorescence->calculate_ic50

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.